molecular formula C13H23F3N2O2 B1443550 tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate CAS No. 1803611-77-9

tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate

Cat. No. B1443550
M. Wt: 296.33 g/mol
InChI Key: FFDUITUPEHFOHN-UHFFFAOYSA-N
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Description

“tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate” is a chemical compound with a molecular weight of 296.33 . It is also known by its IUPAC name, tert-butyl ((1-(2,2,2-trifluoroethyl)piperidin-4-yl)methyl)carbamate . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23F3N2O2/c1-12(2,3)20-11(19)17-8-10-4-6-18(7-5-10)9-13(14,15)16/h10H,4-9H2,1-3H3,(H,17,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder . Its molecular weight is 296.33 . The InChI code, which provides information about its molecular structure, is 1S/C13H23F3N2O2/c1-12(2,3)20-11(19)17-8-10-4-6-18(7-5-10)9-13(14,15)16/h10H,4-9H2,1-3H3,(H,17,19) .

Scientific Research Applications

Material Science and Crystallography

  • Research on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including compounds similar to tert-butyl carbamates, demonstrates their importance in understanding the interplay between hydrogen and halogen bonds in crystal engineering. Such studies are crucial for designing materials with specific physical properties (Baillargeon et al., 2017).

Organic Chemistry and Synthesis

  • The synthesis of tert-butyl carbamate derivatives has been extensively studied to develop novel compounds with potential applications in medicine and material science. For example, carbamate derivatives have been synthesized and characterized, revealing insights into the molecular structures and interactions that could be leveraged for the development of new drugs or materials (Das et al., 2016).

Pharmacological Intermediate Development

  • Certain tert-butyl carbamates serve as key intermediates in the synthesis of biologically active compounds. For instance, the efficient synthesis of a complex molecule starting from oxoacetic acid monohydrate showcases the role of tert-butyl carbamates in the development of pharmacological agents (Vaid et al., 2013).
  • Another study highlighted the synthesis of tert-butyl carbamate as a crucial intermediate for Vandetanib, a therapeutic agent, demonstrating the significance of these compounds in drug development processes (Wang et al., 2015).

properties

IUPAC Name

tert-butyl N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)17-8-10-4-6-18(7-5-10)9-13(14,15)16/h10H,4-9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDUITUPEHFOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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